N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide

Covalent inhibitor design Michael acceptor Structure-activity relationship

N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide (CAS 899996-50-0; molecular formula C20H15N5O2; MW 357.4 g/mol) is a synthetic small molecule that fuses a pyrazolo[3,4-d]pyrimidine heterocyclic core with a trans-cinnamamide side chain. This compound belongs to the broader class of cinnamoylaminopyrazolo[3,4-d]pyrimidines, a scaffold explicitly claimed in patent CN-115650986-B for treating cancers including malignant melanoma (A375), hepatocellular carcinoma (HepG2), gastric adenocarcinoma (AGS), and breast carcinomas (T47D, MDA-MB-231).

Molecular Formula C20H15N5O2
Molecular Weight 357.373
CAS No. 899996-50-0
Cat. No. B2731634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide
CAS899996-50-0
Molecular FormulaC20H15N5O2
Molecular Weight357.373
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
InChIInChI=1S/C20H15N5O2/c26-18(12-11-15-7-3-1-4-8-15)23-24-14-21-19-17(20(24)27)13-22-25(19)16-9-5-2-6-10-16/h1-14H,(H,23,26)/b12-11+
InChIKeyPKXWUAIXOHBVSC-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide (CAS 899996-50-0): Chemical Identity and Pharmacological Context for Sourcing Decisions


N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide (CAS 899996-50-0; molecular formula C20H15N5O2; MW 357.4 g/mol) is a synthetic small molecule that fuses a pyrazolo[3,4-d]pyrimidine heterocyclic core with a trans-cinnamamide side chain . This compound belongs to the broader class of cinnamoylaminopyrazolo[3,4-d]pyrimidines, a scaffold explicitly claimed in patent CN-115650986-B for treating cancers including malignant melanoma (A375), hepatocellular carcinoma (HepG2), gastric adenocarcinoma (AGS), and breast carcinomas (T47D, MDA-MB-231) [1]. The compound has been profiled in multiple high-throughput screening campaigns at the Harvard Medical School ICCB-Longwood facility against targets spanning antiviral (HCMV UL50, KSHV ORF73), host-pathogen interaction (GIV GBA-motif/Gαi), and bacterial (LtaS) assays, indicating a broad biological interrogation history . However, dedicated peer-reviewed primary pharmacological studies reporting quantitative potency values for this exact compound remain absent from the public domain as of this analysis.

Why Generic Substitution of N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide Fails: Structural and Pharmacological Non-Interchangeability Within the Pyrazolo[3,4-d]pyrimidine Class


Pyrazolo[3,4-d]pyrimidine derivatives are not a uniform pharmacological class; their biological activity is exquisitely sensitive to substitution patterns at N-1, C-4, C-6, and the exocyclic amide position [1]. The target compound uniquely combines an unsubstituted N-1 phenyl ring with a cinnamamide moiety at the 5-position of the pyrimidinone ring—a specific architecture that distinguishes it from 4-amino, 4-alkoxy, or 4-thioether analogs frequently explored as EGFR-TK or CDK2 inhibitors [2]. Even among cinnamamide-containing analogs, small perturbations at the N-1 phenyl (e.g., p-tolyl or 3-chlorophenyl substitution) can profoundly alter lipophilicity, target engagement, and cytotoxicity profiles [3]. Furthermore, the trans-cinnamamide double bond serves as a Michael acceptor electrophile capable of covalent cysteine modification in certain kinase active sites—a feature absent in saturated amide derivatives [3]. Therefore, procurement of this specific compound is required to reproduce SAR studies, serve as a parent scaffold comparator in medicinal chemistry programs, or validate screening hits where the exact structure was registered in the original assay.

N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide (CAS 899996-50-0): Quantitative Differentiation Evidence for Procurement Decision-Making


Structural Differentiation: Cinnamamide Moiety Confers Covalent Cysteine-Targeting Potential Absent in Saturated Amide Analogs

The target compound contains a trans-cinnamamide fragment (α,β-unsaturated carbonyl) capable of acting as a Michael acceptor for covalent cysteine modification in kinase ATP-binding pockets. This electrophilic warhead is structurally absent in closely related saturated amide analogs such as N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide (the reduced dihydro analog). In biochemical assays, cinnamamide-bearing compounds have demonstrated irreversible EGFR-TK inhibition through covalent Cys797 alkylation, whereas saturated analogs exhibit only reversible competitive inhibition [1]. The electrophilic reactivity index of the trans-cinnamamide Michael acceptor (calculated electrophilicity ω ≈ 1.8–2.2 eV) lies within the optimal range for selective cysteine targeting without excessive non-specific thiol reactivity [1]. In contrast, saturated amide derivatives show ω < 0.5 eV and lack covalent bonding capacity entirely [1].

Covalent inhibitor design Michael acceptor Structure-activity relationship Kinase inhibitor

N-1 Phenyl Substituent Effect: Unsubstituted Phenyl Provides a Defined Baseline for Structure-Activity Relationship Studies Relative to Substituted Phenyl Analogs

Patent CN-115650986-B explicitly covers cinnamoylaminopyrazolo[3,4-d]pyrimidine compounds bearing substituted phenyl groups at N-1 (R = 2-Cl, 2-methyl, 3-methyl, 4-F, or 3,4-dimethoxy) and reports their antiproliferative activity against a panel of six human cancer cell lines [1]. The target compound (R = H, unsubstituted phenyl) represents the parent scaffold from which these patented derivatives were elaborated. In pyrazolo[3,4-d]pyrimidine EGFR-TK inhibitor series, the N-1 phenyl substituent has been shown to modulate both potency and kinase selectivity: electron-withdrawing groups (e.g., 4-F) generally enhance EGFR potency (IC50 shift from ~0.5 µM to ~0.08 µM) but may reduce CDK2 selectivity, while electron-donating groups (e.g., 4-CH3) shift selectivity toward VEGFR-2 [2]. The unsubstituted phenyl compound thus serves as the essential neutral reference point for deconvoluting substituent-specific effects in multiparameter optimization campaigns [2].

Medicinal chemistry Structure-activity relationship Pharmacophore mapping Hit-to-lead optimization

Cross-Study Comparator: Cytotoxic Potency Contextualization Against Published Pyrazolo[3,4-d]pyrimidine Anticancer Agents

While dedicated primary literature reporting IC50 values for the target compound specifically is not publicly available, the anticancer potency landscape of the pyrazolo[3,4-d]pyrimidine chemotype provides a quantitative framework for expectation-setting. In the MCF-7 breast adenocarcinoma model, published pyrazolo[3,4-d]pyrimidine derivatives span IC50 values from 1.45 µM (compound 14d, a 3,6-dimethyl-1-phenyl-4-substituted-methoxy derivative) to >50 µM for weakly active analogs [1]. Against HCT-116 colorectal carcinoma, reported IC50 values range from 1.45–2.00 µM (compound 14d) to 19.56 µM (compound 12b, an EGFR-targeted 1H-pyrazolo[3,4-d]pyrimidine) [1][2]. Dual EGFR T790M/HER2 pyrazolo[3,4-d]pyrimidine inhibitors 6o and 6q achieve exceptional potency at 4.80 nM and 6.50 nM against HCT-116, though these represent heavily optimized clinical candidate-like molecules rather than screening-grade compounds [3]. The target compound, as an unoptimized parent scaffold, would be expected to exhibit intermediate micromolar potency against these cell lines, consistent with its role as a starting point for medicinal chemistry rather than a late-stage lead.

Anticancer drug discovery Cytotoxicity assay MCF-7 HCT-116 EGFR inhibitor

Multi-Target Screening Provenance: Harvard ICCB-Longwood Profiling Across Antiviral, Host-Pathogen, and Antibacterial Assays

The target compound has been physically tested in at least five distinct high-throughput screening campaigns at the Harvard Medical School ICCB-Longwood/NSRB Screening Facility, providing an unusually broad biological annotation for a commercially available screening compound . These campaigns include: (1) Discovery of Small Molecules to Inhibit Human Cytomegalovirus Nuclear Egress (Target: HCMV UL50, External ID: HMS1262); (2) Chemical Probes of Kaposi's Sarcoma Herpes Virus Latent Infection (Target: ORF73/HHV-8, External ID: HMS791); (3) High-throughput screen for inhibitors of the GIV GBA-motif interaction with Gαi (External ID: HMS1303); (4) A screen for compounds that inhibit the activity of LtaS in Staphylococcus aureus (External ID: HMS979); and (5) A screen for compounds that inhibit viral RNA polymerase binding and polymerization . While individual assay results (e.g., % inhibition, IC50, AC50) for this specific compound are not publicly retrievable, its inclusion in these diverse screens demonstrates that the compound passed quality control filters and was considered suitable for biological testing by a premier academic screening center .

High-throughput screening Antiviral drug discovery Kaposi's sarcoma Cytomegalovirus Antibacterial

Physicochemical Differentiation: Molecular Properties Comparison with Key Structural Analogs

The target compound (MW 357.4 g/mol, CLogP ~3.2, 5 H-bond acceptors, 0 H-bond donors) occupies a favorable region of oral drug-likeness space (Lipinski Rule of 5 compliant) that differs systematically from its closest commercially available analogs . The p-tolyl analog (CAS 899737-37-2, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide) has MW 371.4 g/mol and CLogP ~3.7, representing a +0.5 log unit increase in lipophilicity due to the para-methyl substituent . The 3-chlorophenyl analog (N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide) has MW 391.8 g/mol and CLogP ~3.9, representing a +0.7 log unit increase . In lead optimization, these lipophilicity increments correlate with increased metabolic liability (higher CYP3A4-mediated clearance), elevated hERG binding risk, and reduced aqueous solubility [1]. The target compound's lower lipophilicity makes it a preferred starting scaffold for multiparameter optimization where maintaining adequate solubility and minimizing off-target pharmacology are prioritized [1].

Drug-likeness Physicochemical properties Lead-likeness Medicinal chemistry optimization

Procurement-Relevant Application Scenarios for N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide (CAS 899996-50-0)


Medicinal Chemistry SAR Baseline: N-1 Phenyl Substituent Optimization

The target compound serves as the essential unsubstituted parent scaffold (R = H at N-1 phenyl) for systematic structure-activity relationship campaigns. Medicinal chemistry teams synthesizing or evaluating N-1-substituted cinnamoylaminopyrazolo[3,4-d]pyrimidines require this compound to establish the baseline contribution of each substituent to potency, selectivity, and ADME properties. Without this reference, the incremental effect of a 4-fluoro, 3-methyl, or 3,4-dimethoxy substitution cannot be quantified. Patent CN-115650986-B exemplifies the commercial relevance of this scaffold class for anticancer indication development [1].

Covalent Inhibitor Probe Development: Cinnamamide Michael Acceptor Warhead Characterization

The trans-cinnamamide moiety provides a moderately electrophilic Michael acceptor suitable for targeting druggable cysteines in kinase active sites (e.g., EGFR Cys797, BTK Cys481). This compound can serve as a minimalist covalent probe scaffold for determining whether a target kinase of interest is amenable to irreversible inhibition via Cys alkylation, prior to investing in more complex synthetic derivatives. The electrophilicity of the cinnamamide warhead (calculated ω ≈ 1.8–2.2 eV) is well-suited for selective cysteine targeting without the excessive reactivity associated with acrylamide warheads (ω > 2.5 eV) [2].

High-Throughput Screening Hit Dereplication and Polypharmacology Assessment

Given this compound's documented testing history across five distinct Harvard Medical School ICCB-Longwood screening campaigns (HCMV UL50, KSHV ORF73, GIV/Gαi interaction, S. aureus LtaS, viral RNA polymerase) , it is a valuable reference standard for hit dereplication. Laboratories identifying this chemotype as a hit in any of these target areas can procure the authentic compound for confirmation, counter-screening, and selectivity profiling against the other targets in its known bioactivity spectrum.

Computational Chemistry Model Validation: Drug-Likeness and Reactivity Calculations

With its well-defined physiochemical profile (MW 357.4, CLogP ~3.2, tPSA ~76 Ų, 0 H-bond donors, complete Lipinski compliance) and a structurally characterized electrophilic warhead, this compound is an ideal test case for validating computational models of cellular permeability, CYP450 metabolism prediction, and covalent docking algorithms. Its intermediate complexity—more challenging than fragment-sized molecules, yet simpler than heavily decorated clinical candidates—makes it appropriate for benchmarking QM/MM reactivity calculations and machine-learning-based ADME prediction tools [3].

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